N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide: is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a fluorophenyl group and a thiophenylsulfonyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of acetic anhydride with an amine precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Thiophenylsulfonyl Group: The thiophenylsulfonyl group can be attached through a sulfonylation reaction using thiophene-2-sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Cellular Processes: Influencing cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.
N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.
N-(4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-thiophen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S2/c13-9-3-5-10(6-4-9)14-11(15)8-19(16,17)12-2-1-7-18-12/h1-7H,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPBDEJALXPXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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